3-(2,3-Dimethyl-6-piperidin-1-ylhex-1-en-4-yn-3-yl)oxypropanenitrile
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Overview
Description
3-(2,3-Dimethyl-6-piperidin-1-ylhex-1-en-4-yn-3-yl)oxypropanenitrile is a complex organic compound with a unique structure that includes a piperidine ring, a nitrile group, and an alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethyl-6-piperidin-1-ylhex-1-en-4-yn-3-yl)oxypropanenitrile typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethyl-6-piperidin-1-ylhex-1-en-4-yn-3-yl)oxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
3-(2,3-Dimethyl-6-piperidin-1-ylhex-1-en-4-yn-3-yl)oxypropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethyl-6-piperidin-1-ylhex-1-en-4-yn-3-yl)oxypropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dimethyl-6-piperidin-1-ylhex-1-en-4-yn-3-yl)oxypropanenitrile: shares similarities with other piperidine-containing compounds, such as piperidine itself and its derivatives.
Alkyne-containing compounds: Similar to other compounds with alkyne groups, it can participate in various addition and substitution reactions.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for versatile modifications and the development of new derivatives with tailored properties.
Properties
IUPAC Name |
3-(2,3-dimethyl-6-piperidin-1-ylhex-1-en-4-yn-3-yl)oxypropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-15(2)16(3,19-14-8-10-17)9-7-13-18-11-5-4-6-12-18/h1,4-6,8,11-14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZSRZWBTZHUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C#CCN1CCCCC1)OCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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